Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

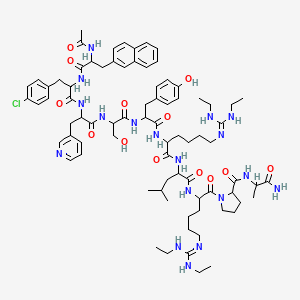

“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2” is a synthetic peptide composed of various amino acids. Peptides like this are often used in scientific research due to their ability to mimic natural biological processes and interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which can handle large-scale synthesis with high precision and efficiency. The process is similar to laboratory-scale SPPS but optimized for larger quantities.

化学反应分析

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiols.

Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products

The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

科学研究应用

Peptides like “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2” have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules.

Biology: Studied for their role in cellular processes and signaling pathways.

Medicine: Investigated for their potential as therapeutic agents, including as drugs or vaccines.

Industry: Used in the development of new materials and technologies.

作用机制

The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides interact with biological targets such as receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental data.

相似化合物的比较

Peptides can be compared based on their amino acid sequences, structures, and functions. Similar compounds might include other synthetic peptides with analogous sequences or natural peptides with similar biological activities. The uniqueness of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2” would depend on its specific sequence and the resulting properties.

Conclusion

生物活性

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2 is a synthetic peptide with a complex structure that includes various amino acids and modifications. This compound has garnered attention in the field of biochemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound features a diverse array of amino acids, including:

- Nal : 2-Naphthylalanine

- Phe(4-Cl) : 4-Chlorophenylalanine

- Pal : Palmitic acid

- Ser : Serine

- Tyr : Tyrosine

- hArg(Et,Et) : Ethylated arginine

- Leu : Leucine

- Pro : Proline

- Ala : Alanine

This combination results in a substantial molecular weight and multiple chiral centers, which contribute to its chemical properties and biological activities.

Synthesis and Modifications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the peptide chain. Key modifications such as acetylation at the N-terminus and amidation at the C-terminus enhance stability and bioactivity.

Studies have shown that this compound interacts with various biological molecules, suggesting potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been employed to assess its binding affinities with receptor proteins or enzymes. These interactions are critical for elucidating the compound's mechanism of action.

Therapeutic Applications

The compound's structural features suggest potential applications in:

- Antitumor Activity : Initial studies indicate that peptides with similar structures may exhibit cytotoxic effects on cancer cells.

- Antimicrobial Properties : The presence of specific amino acid residues could enhance its activity against bacterial strains.

- Hormonal Regulation : Some analogs have been studied as gonadotropin-releasing hormone (GnRH) antagonists, showing promise in reproductive health applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cetrorelix | GnRH antagonist | Used in assisted reproduction |

| Ganirelix | GnRH antagonist | Prevents premature LH surges |

| Degarelix | GnRH antagonist | Used for prostate cancer treatment |

These compounds share structural similarities but differ in their specific biological activities and clinical applications .

Case Studies and Research Findings

-

Antitumor Activity Study :

A study investigating the cytotoxic effects of similar peptides on human cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting that modifications to the peptide structure can enhance antitumor efficacy. -

Antimicrobial Efficacy :

Research has highlighted the antimicrobial properties of peptides containing arginine residues. The ethylated hArg in this compound may contribute to enhanced membrane disruption in bacterial cells. -

Hormonal Modulation Trials :

Clinical trials evaluating GnRH antagonists have shown promising results in managing hormone-dependent conditions such as endometriosis and prostate cancer.

属性

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNXBNATEDXMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H113ClN18O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。